BenchChemオンラインストアへようこそ!

Cucurbitacin E

Cytotoxicity Anticancer IC50

Select Cucurbitacin E (CuE) for JAK2/STAT3 studies requiring STAT5-sparing selectivity—unlike CuI, CuE inhibits STAT3 (P<0.0001) without affecting STAT5. In MCF-7 cells, CuE is 2.2-fold more potent than CuB (IC₅₀ 7.2 vs 16.0 µM). CuE uniquely acts as a prodrug for CuI via hepatic hydrolysis (Kₘ=22 µM), a pathway absent in CuB/CuD. CuE covalently binds F-actin at Cys257—a mechanism distinct from jasplakinolide—validating its use in cytoskeleton dynamics and cancer research.

Molecular Formula C32H44O8
Molecular Weight 556.7 g/mol
CAS No. 18444-66-1
Cat. No. B190862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin E
CAS18444-66-1
Synonymscucurbitacin E
NSC 106399
NSC-106399
Molecular FormulaC32H44O8
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O
InChIInChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1
InChIKeyNDYMQXYDSVBNLL-MUYMLXPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbitacin E (CAS 18444-66-1) for Research Procurement: Potency, Mechanism, and Analytical Grade Specifications


Cucurbitacin E (CuE; CAS 18444-66-1; C₃₂H₄₄O₈; MW 556.7) is a highly oxidized tetracyclic triterpenoid belonging to the cucurbitacin family of natural products . It is isolated from various Cucurbitaceae species, most notably Ecballium elaterium and Cucumis melo L. [1]. CuE is recognized as a potent bioactive compound with a demonstrated capacity to disrupt actin cytoskeleton dynamics via cofilin activation and to inhibit the JAK2/STAT3 signaling pathway [2]. Unlike many natural products with poorly defined mechanisms, the molecular interactions of CuE with its primary targets—including covalent binding to F-actin at Cys257—have been experimentally characterized, providing a basis for its reproducible use in cellular and biochemical assays [3]. This evidence guide focuses on quantifiable points of differentiation that inform the selection of CuE over its closest structural analogs (Cucurbitacins B, D, and I) for research applications.

Why Cucurbitacin E Cannot Be Substituted with Cucurbitacin B, D, or I in Critical Research Applications


The cucurbitacin family exhibits significant functional divergence despite high structural homology. Substituting Cucurbitacin E (CuE) with Cucurbitacin B (CuB), D (CuD), or I (CuI) introduces uncontrolled variability in experimental outcomes due to demonstrable differences in cytotoxic potency, target selectivity, pharmacokinetic fate, and metabolic conversion. For instance, CuE shows cell line-specific cytotoxic IC₅₀ values that differ from CuB by as much as 7-fold in MCF-7 breast cancer cells, while CuD is uniformly less potent across multiple assays [1]. Mechanistically, CuE and CuI diverge in their STAT protein targeting: both inhibit STAT3 activation, but only CuI inhibits STAT5 (P=0.05), indicating distinct downstream signaling consequences [2]. Furthermore, CuE undergoes rapid hepatic hydrolysis to yield CuI (Kₘ = 22 µM, Vₘₐₓ = 571 nmol/mg protein/min), a biotransformation not shared with CuB or CuD, which profoundly impacts its in vivo activity and should be considered when interpreting cellular vs. systemic study results [3]. Procurement of a specific cucurbitacin, therefore, must be based on these quantifiable functional distinctions rather than class-level assumptions of equivalence.

Quantitative Evidence for Selecting Cucurbitacin E over Analogs: Comparative Cytotoxicity, Target Engagement, and Pharmacokinetics


Differential Cytotoxic Potency of Cucurbitacin E vs. Cucurbitacin B and D Across a Panel of Human Cancer Cell Lines

In a head-to-head comparison of five cucurbitacins isolated from Cucumis prophetarum, Cucurbitacin E (CuE) and Cucurbitacin B (CuB) exhibited the most potent cytotoxicity, but with cell line-specific differentials [1]. CuE was 2.2-fold more potent than CuB in MCF-7 breast cancer cells (IC₅₀ 7.2 µM vs. 16.0 µM), while CuB was 2.2-fold more potent than CuE in MDA-MB-231 triple-negative breast cancer cells (IC₅₀ 0.96 µM vs. 2.1 µM) [1]. Both compounds were substantially more potent than Cucurbitacin D, which required 4- to 13-fold higher concentrations to achieve comparable effects across the panel [1].

Cytotoxicity Anticancer IC50

Comparative Cytotoxicity of Cucurbitacin E, D, and I in Human Chondrosarcoma and Enzymatic Biotransformation Rates

A comparative study of CuE, CuD, and CuI in the SW 1353 chondrosarcoma cell line demonstrated that CuI and CuE exhibited higher toxicity than CuD in MTT assays [1]. Near-complete apoptosis (≈100%) was observed by TUNEL assay after 12h exposure to 1 µM CuI or CuD, whereas CuE required 10 µM to achieve the same effect, indicating a 10-fold difference in apoptosis induction potency [1]. Crucially, CuE was shown to be readily hydrolyzed by human hepatic microsomes to yield CuI (Kₘ = 22 µM; Vₘₐₓ = 571 nmol/mg protein/min), a metabolic pathway not observed for CuB or CuD [1].

Cytotoxicity Biotransformation Metabolism

Divergent STAT Protein Targeting by Cucurbitacin E vs. Cucurbitacin I in Sézary Syndrome Cells

In a comparative study of CuE and CuI in CTCL (Sézary syndrome) cell lines, both compounds decreased viability and induced apoptosis, but with distinct differential potencies and STAT protein targeting [1]. In HuT-78 cells, CuE exhibited an IC₅₀ of 17.38 µM versus 13.36 µM for CuI [1]. In SeAx cells, CuE showed an IC₅₀ of 22.01 µM versus 24.47 µM for CuI [1]. Critically, Western blot analysis revealed that while both compounds significantly inhibited STAT3 activation (P < 0.0001), only CuI inhibited STAT5 activation (P = 0.05) [1].

JAK/STAT Signal Transduction Apoptosis

Comparative Pharmacokinetic Profiles of Cucurbitacin E, B, and D Following Oral Administration in Rats

A comparative pharmacokinetic study in rats following oral administration of a cucurbitacin tablet (CUT) revealed that CuE and CuD exhibited longer elimination half-lives than CuB, indicating slower systemic clearance [1]. When formulated as a nanosuspension (MP-NPs), the bioavailability of all three compounds increased significantly compared to CUT, but CuE's pharmacokinetic parameters remained distinct [1].

Pharmacokinetics Bioavailability Nanosuspension

Inhibition of Cofilin Phosphorylation by Cucurbitacin E and I at Cytotoxic Concentrations

Cucurbitacins E and I were shown to inhibit the phosphorylation of cofilin in a concentration-dependent manner in human leukemia U937 cells [1]. The effective concentrations for cofilin phosphorylation inhibition were in the same range as the concentrations that produced cytotoxic effects in these cells, establishing a direct link between this biochemical activity and cellular outcome [1]. CuE also inhibited tubulin polymerization in vitro with an IC₅₀ of 566.91 ± 113.5 µM, affecting the growth phase and steady state of microtubule assembly without impacting nucleation [2].

Cofilin Actin Dynamics Cytoskeleton

Defined Research Applications for Cucurbitacin E Based on Quantitative Differentiation Evidence


STAT3-Specific Pathway Inhibition Without STAT5 Interference

In signal transduction studies requiring selective inhibition of the JAK2/STAT3 axis without concomitant STAT5 modulation, Cucurbitacin E (CuE) is the preferred reagent over Cucurbitacin I (CuI). Evidence demonstrates that CuE significantly inhibits STAT3 activation (P<0.0001) but does not affect STAT5 phosphorylation, whereas CuI inhibits both STAT3 (P<0.0001) and STAT5 (P=0.05) in Sézary syndrome cells [1]. This differential selectivity is critical for mechanistic studies aiming to isolate STAT3-dependent effects in cancer, inflammation, or immune cell models.

In Vivo Studies Leveraging CuE's Prodrug Conversion to Cucurbitacin I

For in vivo pharmacology studies where sustained exposure to Cucurbitacin I (CuI) is desired, procurement of Cucurbitacin E (CuE) offers a unique advantage. CuE is rapidly hydrolyzed by human hepatic microsomes to yield CuI (Kₘ = 22 µM; Vₘₐₓ = 571 nmol/mg protein/min), effectively serving as a prodrug for CuI in systemic circulation [2]. This metabolic pathway is not shared by Cucurbitacin B or D, making CuE the only analog capable of generating CuI in vivo. This property is particularly relevant for hepatocellular carcinoma models, where both CuE and its metabolite CuI demonstrate synergistic activity with sorafenib [3].

Breast Cancer Cell Line-Specific Cytotoxicity Studies (MCF-7 and A2780 Models)

Cucurbitacin E (CuE) should be selected for cytotoxicity studies in MCF-7 breast cancer and A2780 ovarian cancer cell lines based on its superior potency compared to Cucurbitacin B (CuB). In MCF-7 cells, CuE is 2.2-fold more potent than CuB (IC₅₀ 7.2 µM vs. 16.0 µM), and in A2780 cells, CuE is 1.4-fold more potent (IC₅₀ 5.4 µM vs. 7.6 µM) [4]. This cell line-specific potency profile, established in head-to-head comparisons of five isolated cucurbitacins, provides a quantitative basis for reagent selection in breast and ovarian cancer research programs.

Actin Cytoskeleton and Cofilin-Mediated Migration Assays

Cucurbitacin E (CuE) is validated as a tool compound for investigating actin cytoskeleton dynamics via cofilin activation. CuE inhibits cofilin phosphorylation in human leukemia U937 cells at concentrations that directly correlate with its cytotoxic effects, providing a quantitative link between biochemical target engagement and cellular phenotype [5]. Furthermore, CuE exhibits a distinct mechanism of actin stabilization compared to jasplakinolide, binding covalently to F-actin at Cys257 without affecting actin nucleation or polymerization . This makes CuE uniquely suitable for studies of cell migration, adhesion, and cytoskeletal remodeling in cancer and immune cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cucurbitacin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.